molecular formula C20H30O5 B12427224 7(c)micro-Hydroxylathyrol

7(c)micro-Hydroxylathyrol

Cat. No.: B12427224
M. Wt: 350.4 g/mol
InChI Key: NVDZRSWQWPPKAI-UHFFFAOYSA-N
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Description

(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10300?,?]pentadec-3-en-2-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.0?,?]pentadec-3-en-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.0?,?]pentadec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups or removal of double bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.0?,?]pentadec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, (3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.0?,?]pentadec-3-en-2-one is studied for its potential therapeutic applications. Its ability to modulate specific molecular targets and pathways makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.0?,?]pentadec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one: An α,β-unsaturated ketone with a simpler structure and different reactivity.

    (3E)-pent-3-en-2-one: A methyl propenyl ketone with a similar double bond configuration but lacking the tricyclic structure and multiple hydroxyl groups.

Uniqueness

The uniqueness of (3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10300?,?]pentadec-3-en-2-one lies in its complex tricyclic structure and the presence of multiple hydroxyl groups

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3

InChI Key

NVDZRSWQWPPKAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O

Origin of Product

United States

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